[2-methyl-4-(phenylamino)-3,4-dihydroquinolin-1(2H)-yl](pyridin-3-yl)methanone
Overview
Description
2-methyl-4-(phenylamino)-3,4-dihydroquinolin-1(2H)-ylmethanone is a complex organic compound with a unique structure that combines a quinoline derivative with a pyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-4-(phenylamino)-3,4-dihydroquinolin-1(2H)-ylmethanone typically involves multi-step organic reactions. One common method includes the condensation of 2-methylquinoline with phenylamine under acidic conditions to form the intermediate 2-methyl-4-(phenylamino)quinoline. This intermediate is then subjected to a cyclization reaction with pyridine-3-carboxaldehyde in the presence of a suitable catalyst to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinoline derivatives.
Substitution: The compound can participate in substitution reactions, particularly electrophilic aromatic substitution, where halogens or other substituents can be introduced into the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Reduced quinoline derivatives.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
Chemistry
In chemistry, 2-methyl-4-(phenylamino)-3,4-dihydroquinolin-1(2H)-ylmethanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit properties such as antimicrobial, antiviral, or anticancer activities, making it a candidate for drug development.
Medicine
In medicine, the compound’s potential therapeutic effects are of interest. Researchers investigate its ability to interact with specific biological targets, such as enzymes or receptors, to develop new treatments for various diseases.
Industry
In industry, the compound can be used in the development of new materials, such as polymers or dyes. Its unique chemical properties make it suitable for applications in electronics, coatings, and other advanced materials.
Mechanism of Action
The mechanism of action of 2-methyl-4-(phenylamino)-3,4-dihydroquinolin-1(2H)-ylmethanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 2-methyl-4-(phenylamino)quinoline
- Pyridine-3-carboxaldehyde derivatives
- Quinoline N-oxide derivatives
Uniqueness
Compared to similar compounds, 2-methyl-4-(phenylamino)-3,4-dihydroquinolin-1(2H)-ylmethanone stands out due to its combined quinoline and pyridine structure
Properties
IUPAC Name |
(4-anilino-2-methyl-3,4-dihydro-2H-quinolin-1-yl)-pyridin-3-ylmethanone | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O/c1-16-14-20(24-18-9-3-2-4-10-18)19-11-5-6-12-21(19)25(16)22(26)17-8-7-13-23-15-17/h2-13,15-16,20,24H,14H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXBIKVOIVWTLSX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(C2=CC=CC=C2N1C(=O)C3=CN=CC=C3)NC4=CC=CC=C4 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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